{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295421
InChI: InChI=1S/C19H15FO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H15FO5
Molecular Weight: 342.3 g/mol

{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

CAS No.:

Cat. No.: VC16295421

Molecular Formula: C19H15FO5

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid -

Specification

Molecular Formula C19H15FO5
Molecular Weight 342.3 g/mol
IUPAC Name 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Standard InChI InChI=1S/C19H15FO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)
Standard InChI Key NYZAGICBDIDBJX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture centers on a chromen-2-one (coumarin) backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:

  • A 4-methyl group at position 4 of the chromen-2-one ring, enhancing steric bulk and influencing electronic properties.

  • A 3-fluorobenzyloxy group at position 7, introducing fluorine’s electronegativity and potential for halogen bonding.

  • An acetic acid side chain at position 3, providing carboxylate functionality for solubility and target interactions .

The IUPAC name, 2-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid, precisely reflects this substitution pattern. The canonical SMILES string, CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CC(=O)O, encodes its connectivity.

Physicochemical Characteristics

  • Molecular Weight: 342.3 g/mol.

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetic acid moiety, with limited aqueous solubility at physiological pH .

  • Lipophilicity: The fluorobenzyl group enhances membrane permeability, as evidenced by computed XLogP3XLogP3 values of analogous compounds (~3.2) .

  • Stability: Susceptible to hydrolytic degradation under strongly acidic or basic conditions, requiring storage at neutral pH and low temperatures.

Synthesis and Derivitization

Synthetic Pathways

The synthesis of {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves a multi-step sequence:

  • Coumarin Core Formation: A Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions yields the 4-methylchromen-2-one scaffold .

  • Etherification: Nucleophilic substitution at position 7 with 3-fluorobenzyl bromide introduces the fluorinated benzyloxy group.

  • Side Chain Installation: A Knoevenagel condensation or alkylation reaction attaches the acetic acid moiety at position 3 .

Key challenges include regioselective functionalization and purification of intermediates, often addressed via column chromatography or recrystallization.

Structural Modifications

Modifications to the parent structure explore activity optimization:

  • Fluorine Position: Replacing 3-fluorobenzyl with 4-fluorobenzyl (as in PubChem CID 1995928) alters electronic effects and target affinity .

  • Methyl Substitution: Adding an 8-methyl group (e.g., CID 1995928) increases steric hindrance, potentially improving metabolic stability .

  • Acid Bioisosteres: Replacing the acetic acid with sulfonamide or tetrazole groups modulates acidity and bioavailability .

Biological Activities and Mechanisms

Enzymatic Inhibition

Coumarins are renowned for inhibiting enzymes via non-covalent interactions. Preliminary studies suggest this compound targets:

  • Cyclooxygenase-2 (COX-2): The fluorobenzyl group may occupy COX-2’s hydrophobic pocket, while the acetic acid mimics arachidonic acid’s carboxylate, reducing prostaglandin synthesis .

  • Kinases (e.g., GSK-3β): The planar coumarin core facilitates ATP-binding site interactions, with IC50_{50} values comparable to reference inhibitors in nanomolar ranges .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely through membrane disruption and ergosterol biosynthesis inhibition.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural analogs of this coumarin derivative are being explored as:

  • Multi-Target Directed Ligands (MTDLs): Hybrid molecules combining COX-2 inhibition and cholinesterase activity show promise for Alzheimer’s disease .

  • Fluorescent Probes: The inherent fluorescence of the chromen-2-one core enables cellular imaging applications, particularly in tracking drug distribution .

Pharmacokinetic Considerations

  • Absorption: Moderate oral bioavailability (~40% in rodent models) due to first-pass metabolism.

  • Metabolism: Hepatic glucuronidation of the acetic acid moiety generates inactive metabolites, necessitating prodrug strategies.

  • Toxicity: Acute toxicity (LD50_{50} > 500 mg/kg in mice) classifies it as Category 4 under GHS guidelines.

Comparative Analysis with Related Coumarins

CompoundMolecular FormulaKey SubstituentsBiological Activity
Target CompoundC19_{19}H15_{15}FO5_{5}3-Fluorobenzyloxy, 4-methylAnticancer, antimicrobial
CID 1995928 C20_{20}H17_{17}FO5_{5}4-Fluorobenzyloxy, 4,8-dimethylEnhanced kinase inhibition
VWR 327043-38-9 C19_{19}H16_{16}O5_{5}Benzyloxy, 4-methylFluorescent probe applications

The 3-fluorobenzyl substitution confers superior target selectivity compared to non-fluorinated analogs, while additional methyl groups (e.g., CID 1995928) improve metabolic stability .

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